

Application Note: Synthesis and Purification of Hexaglycine (Gly6)

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Hexaglycine (**Gly6**) is a simple oligopeptide consisting of six glycine residues.[1] It serves as a fundamental model peptide in various research applications, including studies of peptide structure, aggregation, and as a substrate for certain enzymes.[2] The synthesis of poly-glycine sequences can be challenging due to the potential for peptide aggregation on the solid support. This application note provides a detailed protocol for the efficient synthesis of Hexaglycine using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical and Spectral Data

A summary of the key properties of Hexaglycine is provided below.



Property	Value	Reference
Molecular Formula	C12H20N6O7	[1]
Molecular Weight	360.32 g/mol	[1]
IUPAC Name	2-[[2-[[2-[[2-[[2-[(2- aminoacetyl)amino]acetyl]amin o]acetyl]amino]acetyl]amino]ac etyl]amino]acetic acid	[1]
CAS Number	3887-13-6	[1]
Appearance White to off-white powder		[3]

Section 1: Solid-Phase Peptide Synthesis (SPPS) of Hexaglycine

Solid-phase peptide synthesis (SPPS) is the method of choice for routine peptide synthesis.[4] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The Fmoc/tBu strategy is employed, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection.[6]

Synthesis Strategy

To mitigate potential aggregation issues common with poly-glycine sequences, this protocol utilizes a combination of single Fmoc-Gly-OH and dipeptide Fmoc-Gly-OH building blocks.

[7] The synthesis proceeds from the C-terminus to the N-terminus on a pre-loaded Wang resin.

[6]

Materials and Reagents



Reagent	Grade	Supplier Example	Notes
Fmoc-Gly-Wang Resin	0.5 - 1.0 mmol/g	Novabiochem®	Starting solid support
Fmoc-Gly-OH	Peptide Synthesis Grade	Chem-Impex, MedchemExpress	[3][8]
Fmoc-Gly-Gly-OH	Peptide Synthesis Grade	Novabiochem®	
HBTU	Peptide Synthesis Grade		Coupling activator
DIPEA (DIPEA)	Peptide Synthesis Grade		Base for coupling
Piperidine	ACS Grade		For Fmoc deprotection
N,N- Dimethylformamide (DMF)	Peptide Synthesis Grade		Primary solvent
Dichloromethane (DCM)	ACS Grade		Resin washing solvent
Methanol (MeOH)	ACS Grade		Resin washing solvent
Trifluoroacetic Acid (TFA)	Reagent Grade		Cleavage reagent
Triisopropylsilane (TIS)	Reagent Grade		Scavenger
Water	HPLC Grade		Scavenger

Experimental Protocol: SPPS of Hexaglycine (0.1 mmol scale)

1. Resin Preparation: a. Place 200 mg of Fmoc-Gly-Wang resin (0.5 mmol/g substitution) into a fritted syringe reaction vessel.[6] b. Swell the resin in 5 mL of DMF for 30 minutes with gentle

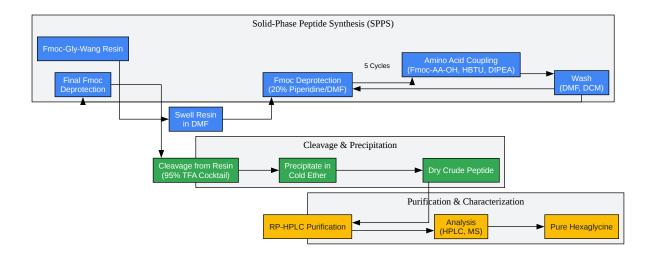


agitation. c. Drain the DMF.

- 2. Synthesis Cycle (Iterative Process): This cycle is repeated for each amino acid or dipeptide addition.
- a. Fmoc Deprotection: i. Add 3 mL of 20% piperidine in DMF to the resin. ii. Agitate for 5 minutes and drain. iii. Add a fresh 3 mL of 20% piperidine in DMF. iv. Agitate for 15 minutes and drain.[7] v. Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
- b. Amino Acid Coupling: i. In a separate vial, prepare the activation mixture:
- For Fmoc-Gly-OH: Dissolve Fmoc-Gly-OH (148.6 mg, 0.5 mmol) and HBTU (189.7 mg, 0.49 mmol) in 3 mL of DMF. Add DIPEA (174 μL, 1.0 mmol).[6]
- For Fmoc-Gly-Gly-OH: Dissolve Fmoc-Gly-Gly-OH (177.2 mg, 0.5 mmol) and HBTU (189.7 mg, 0.49 mmol) in 3 mL of DMF. Add DIPEA (174 μL, 1.0 mmol). ii. Allow the mixture to preactivate for 2-5 minutes. iii. Add the activated solution to the deprotected resin in the reaction vessel. iv. Agitate the mixture for 1-2 hours at room temperature.[6] v. Drain the coupling solution. vi. Wash the resin with DMF (5 x 5 mL). vii. (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
- 3. Chain Elongation Sequence:
- Coupling 1: Use Fmoc-Gly-OH.
- Coupling 2: Use Fmoc-Gly-Gly-OH.
- Coupling 3: Use Fmoc-Gly-Gly-OH.
- After the final coupling, perform a final Fmoc deprotection step (Step 2a) to yield the free Nterminus of the hexapeptide.
- 4. Cleavage and Resin Washing: a. After the final deprotection and washing, wash the peptideresin with MeOH (3 \times 5 mL) and DCM (3 \times 5 mL). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[6]



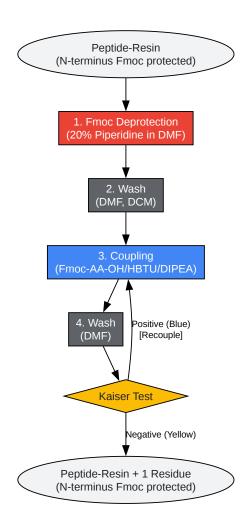
5. Peptide Cleavage from Resin: a. Prepare a fresh cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% Water. For 200 mg of resin, use approximately 2 mL of the cocktail.[6] b. Add the cleavage cocktail to the dry peptide-resin in a fume hood. c. Agitate the mixture for 2-3 hours at room temperature. d. Filter the solution to separate the resin, collecting the filtrate in a clean centrifuge tube. e. Wash the resin with an additional 1 mL of TFA and combine the filtrates. f. Precipitate the crude peptide by adding the TFA solution to 10 mL of cold diethyl ether. g. Centrifuge the mixture at 3000 rpm for 10 minutes, decant the ether, and repeat the ether wash twice. h. Dry the resulting white pellet under vacuum to yield the crude Hexaglycine peptide.



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Caption: Overall workflow for Hexaglycine synthesis, cleavage, purification, and analysis.





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